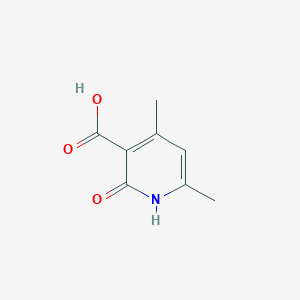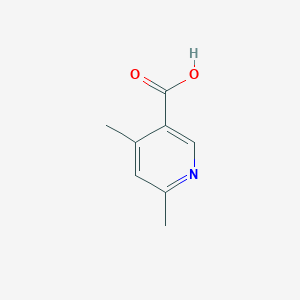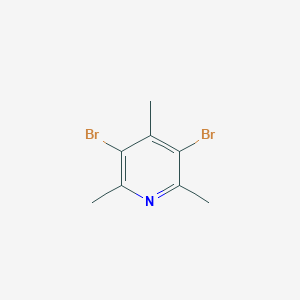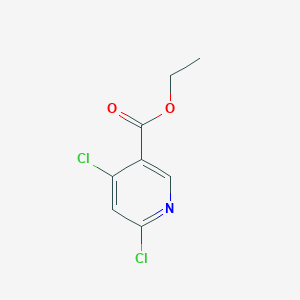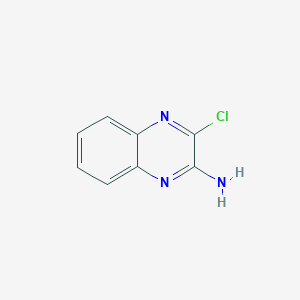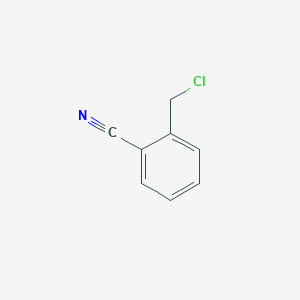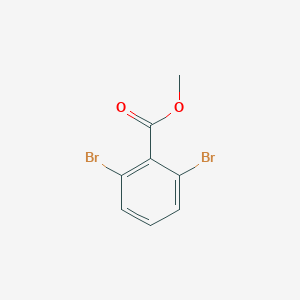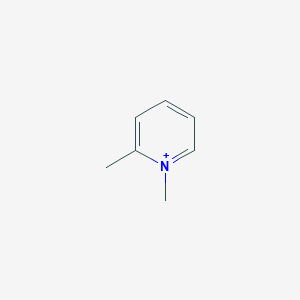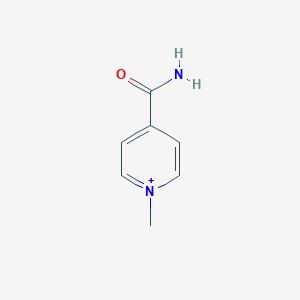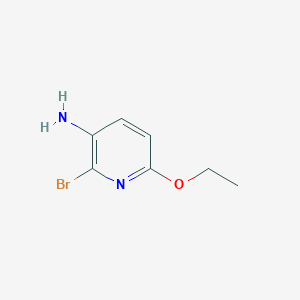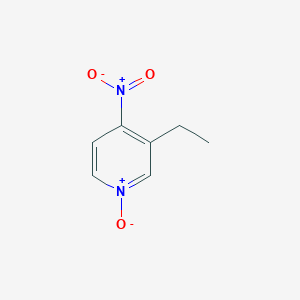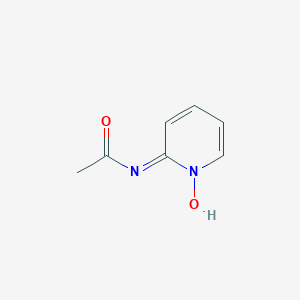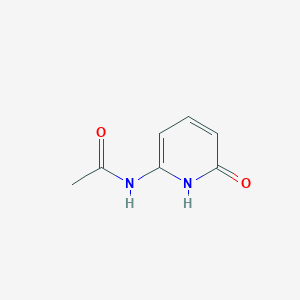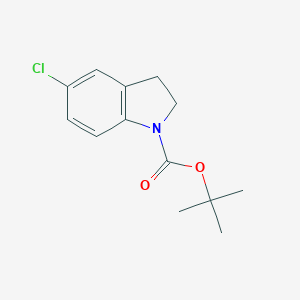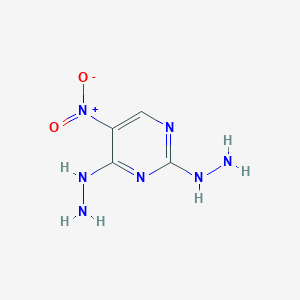
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine, also known as HNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been investigated for its potential use as a diagnostic tool for various diseases.
作用機序
The mechanism of action of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and inflammation. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been shown to induce apoptosis in cancer cells.
生化学的および生理学的効果
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine has also been found to reduce inflammation and oxidative stress, which are associated with various chronic diseases.
実験室実験の利点と制限
One of the main advantages of using (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine in lab experiments is its high potency and selectivity towards specific targets. However, (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be challenging and time-consuming, which can be a limitation for researchers.
将来の方向性
There are several future directions for the research and development of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of interest is the investigation of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, the development of (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine-based diagnostic tools for the early detection of diseases is an area of active research.
Conclusion:
In conclusion, (2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine is a promising chemical compound with potential applications in various areas of scientific research. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a valuable tool for the development of new drugs and diagnostic tools. However, further research is needed to fully understand its mechanism of action and potential limitations.
合成法
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine can be synthesized through a multi-step process involving the reaction of 2,4-dinitrophenylhydrazine with 5-nitropyrimidine-2-carbaldehyde, followed by the reduction of the intermediate product with hydrazine hydrate. The final product is obtained through purification and recrystallization.
特性
CAS番号 |
3856-09-5 |
|---|---|
製品名 |
(2-Hydrazinyl-5-nitropyrimidin-4-yl)hydrazine |
分子式 |
C4H7N7O2 |
分子量 |
185.15 g/mol |
IUPAC名 |
(2-hydrazinyl-5-nitropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C4H7N7O2/c5-9-3-2(11(12)13)1-7-4(8-3)10-6/h1H,5-6H2,(H2,7,8,9,10) |
InChIキー |
SSZAFSKNVPOERJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)NN)NN)[N+](=O)[O-] |
正規SMILES |
C1=C(C(=NC(=N1)NN)NN)[N+](=O)[O-] |
その他のCAS番号 |
3856-09-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



